![molecular formula C8H11NO2S B1517617 2-Tert-butyl-1,3-thiazole-4-carboxylic acid CAS No. 1086380-10-0](/img/structure/B1517617.png)
2-Tert-butyl-1,3-thiazole-4-carboxylic acid
Overview
Description
“2-Tert-butyl-1,3-thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C8H11NO2S . It has a molecular weight of 185.25 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11NO2S/c1-8(2,3)7-9-5(4-12-7)6(10)11/h4H,1-3H3,(H,10,11) . This indicates that the compound contains a thiazole ring with a tert-butyl group at the 2-position and a carboxylic acid group at the 4-position .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Steric Effects and Resonance Inhibition : A study by Böhm and Exner (2001) explored the steric effects and steric inhibition of resonance in carboxylic acids, which can be relevant to the understanding of 2-tert-butyl-1,3-thiazole-4-carboxylic acid's structure and reactivity (Böhm & Exner, 2001).
Self-Assembly and Hydrogen Bonding : Research by Armstrong et al. (2002) on the self-assembly directed by NH⋅⋅⋅O hydrogen bonding in molecular arrays derived from tert-butylbenzoic acid can provide insights into the potential for this compound to form similar arrays (Armstrong et al., 2002).
Basicity and Chemical Stability : A study by Kim and Streitwieser (2002) measured the basicity of related carbenes in different solvents, which could be relevant for understanding the chemical behavior of this compound in various environments (Kim & Streitwieser, 2002).
Aggregation-Induced Emission Enhancement : Qian et al. (2007) discussed the aggregation-induced emission enhancement of certain compounds, which could be a relevant property for this compound under certain conditions (Qian et al., 2007).
Synthesis and Antibacterial Activities : Song, Ma, and Zhu (2015) explored the synthesis and antibacterial activities of related compounds, which might be applicable to this compound for potential antibacterial properties (Song, Ma, & Zhu, 2015).
Intramolecular Cyclization in Synthesis : Hao et al. (2000) described a novel intramolecular defluorinative cyclization approach, which could be relevant for the synthesis of compounds related to this compound (Hao et al., 2000).
Safety and Hazards
properties
IUPAC Name |
2-tert-butyl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-8(2,3)7-9-5(4-12-7)6(10)11/h4H,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUAGBHLKPPECG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1086380-10-0 | |
Record name | 2-tert-butyl-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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